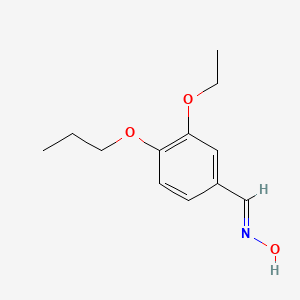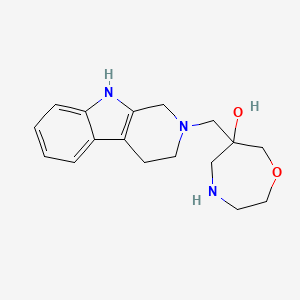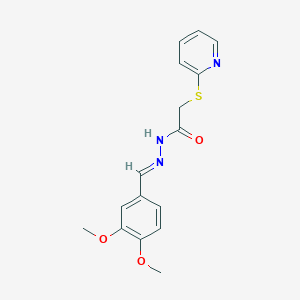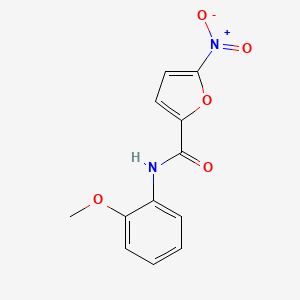![molecular formula C21H18N2O5 B5550606 4-(5-{2-[(4-methoxyphenyl)acetyl]carbonohydrazonoyl}-2-furyl)benzoic acid](/img/structure/B5550606.png)
4-(5-{2-[(4-methoxyphenyl)acetyl]carbonohydrazonoyl}-2-furyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related furyl and phenyl compounds often involves condensation reactions. For instance, the Stobbe condensation has been utilized to cyclize methoxycarbonyl compounds into benzofuran derivatives, a reaction relevant to the synthesis of compounds structurally similar to 4-(5-{2-[(4-Methoxyphenyl)acetyl]carbonohydrazonoyl}-2-furyl)benzoic acid (Abdel‐Wahhab & El-Assal, 1968). This process highlights the complexity and specificity required in synthesizing such compounds.
Molecular Structure Analysis
The molecular structure of compounds closely related to this compound can be intricately determined through X-ray crystallography. For example, 2-methoxy-benzoic acid derivatives have been characterized, revealing specific bond lengths and angles that suggest conjugation within the molecular structure, which is crucial for understanding the compound's reactivity and properties (Zhao et al., 2010).
Chemical Reactions and Properties
The chemical reactivity of such compounds is influenced by their molecular structure. Azo-benzoic acids, for instance, exhibit acid-base dissociation and azo-hydrazone tautomerism in solution, phenomena that are crucial for understanding the chemical behavior of this compound and similar compounds (Baul et al., 2009).
Physical Properties Analysis
The physical properties, such as solubility and melting point, are directly tied to the compound's molecular structure. For example, the crystalline structures of alkoxy-benzoic acids provide insights into their melting points and solubility, which are essential for practical applications. The arrangement of molecules within the crystal lattice can affect how these compounds interact with solvents and at what temperatures they transition between phases (Raffo et al., 2014).
Chemical Properties Analysis
The chemical properties, such as acidity and reactivity towards specific reagents, are influenced by the electronic structure of the molecule. Studies on compounds with methoxy and furyl groups indicate that substitutions on the benzene ring can significantly affect the compound's acidity and reactivity. This is pertinent for understanding the behavior of this compound in various chemical contexts (Manap, 2021).
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- The Stobbe condensation process has been utilized to cyclize specific furan-based compounds into benzofuran derivatives, illustrating the compound's relevance in organic synthesis and the formation of complex molecular structures (Abdel‐Wahhab & El-Assal, 1968). Similar methodologies have been explored to synthesize various benzofuran derivatives with potential pharmaceutical applications (Abdel‐Wahhab & El-Rayyes, 1972).
Co-crystallization and Polymorphism
- Co-crystallization studies involving benzoic acid derivatives with N-containing bases have shown the formation of different polymorphs and twinning in crystal structures, highlighting the importance of these compounds in understanding molecular interactions and crystal engineering (Skovsgaard & Bond, 2009).
Liquid Crystalline Properties
- Research on supramolecular liquid crystalline complexes formed by hydrogen bonding between rod-like benzoates and benzoic acids has revealed the formation of enantiotropic nematic phases over a broad temperature range. This indicates the potential application of such compounds in the development of new liquid crystal materials with tunable properties (Alaasar & Tschierske, 2019).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-[5-[(E)-[[2-(4-methoxyphenyl)acetyl]hydrazinylidene]methyl]furan-2-yl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O5/c1-27-17-8-2-14(3-9-17)12-20(24)23-22-13-18-10-11-19(28-18)15-4-6-16(7-5-15)21(25)26/h2-11,13H,12H2,1H3,(H,23,24)(H,25,26)/b22-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNXIJHVPTUOITC-LPYMAVHISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NN=CC2=CC=C(O2)C3=CC=C(C=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)CC(=O)N/N=C/C2=CC=C(O2)C3=CC=C(C=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2-methoxyphenyl)-N-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)-1H-pyrazole-4-carboxamide](/img/structure/B5550535.png)
![2-(2,3-dihydro-1H-inden-1-yl)-N-{[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]methyl}acetamide](/img/structure/B5550539.png)
![1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-4-(2-furoyl)-1,4-diazepane](/img/structure/B5550541.png)
![4-methyl-2-{2-oxo-2-[4-(2-pyrimidinyl)-1-piperazinyl]ethoxy}pyrimidine](/img/structure/B5550545.png)
![4-bromo-2-[1,2,4]triazolo[4,3-a]quinolin-1-ylphenol](/img/structure/B5550550.png)
![4-[4-(5-bromo-2-furoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5550557.png)
![2-[(4-benzyl-1-piperazinyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5550565.png)



![2-benzyl-N-[2-(1H-imidazol-1-yl)benzyl]-1,3-thiazole-4-carboxamide](/img/structure/B5550591.png)

![N-(3,4-difluorophenyl)-N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5550616.png)